molecular formula C14H7Cl2N3O4 B2909814 6,8-dichloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone CAS No. 338774-57-5

6,8-dichloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone

Cat. No. B2909814
CAS RN: 338774-57-5
M. Wt: 352.13
InChI Key: PNTPUTUPILUAFN-UHFFFAOYSA-N
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Description

6,8-dichloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone is a synthetic quinazolinone derivative that is currently being studied for its potential applications in scientific research. This chemical compound is known for its unique structure and its ability to interact with various biological molecules.

properties

IUPAC Name

6,8-dichloro-3-hydroxy-2-(4-nitrophenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2N3O4/c15-8-5-10-12(11(16)6-8)17-13(18(21)14(10)20)7-1-3-9(4-2-7)19(22)23/h1-6,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTPUTUPILUAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3Cl)Cl)C(=O)N2O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-dichloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone

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